1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl groups . The reaction conditions often include the use of boron reagents and palladium catalysts under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher yields and efficiency. The use of microwave-assisted synthesis has also been explored to expedite the reaction process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or other reduced forms.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Medicine: Research has explored its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its trifluoromethyl groups and chloropropanone moiety. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1,2-Bis(2,4-bis(trifluoromethyl)phenyl)-1,2-ethanedione: This compound shares the trifluoromethyl-phenyl structure but differs in its ethanedione moiety.
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Another compound with trifluoromethyl groups, used extensively in organocatalysis.
Properties
Molecular Formula |
C11H7ClF6O |
---|---|
Molecular Weight |
304.61 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6O/c1-5(19)9(12)7-3-2-6(10(13,14)15)4-8(7)11(16,17)18/h2-4,9H,1H3 |
InChI Key |
BTZXKJDBOOSOJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.